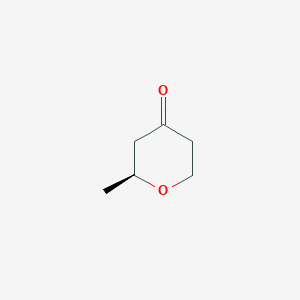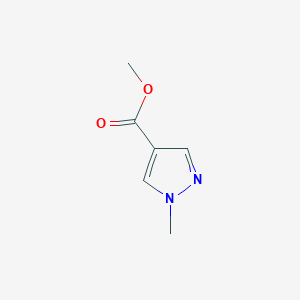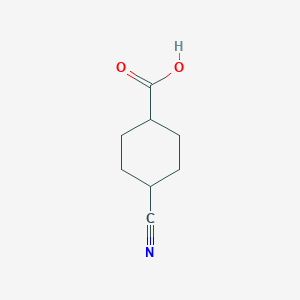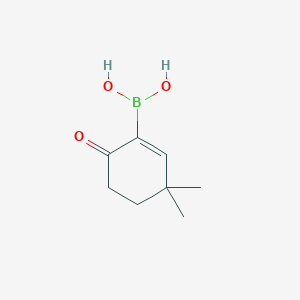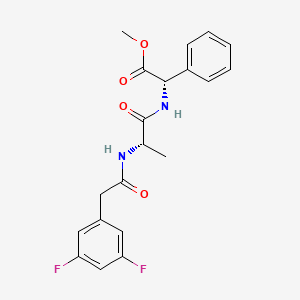
gamma-Secretase Inhibitor XVI
Vue d'ensemble
Description
Gamma-Secretase Inhibitor XVI is a small molecule inhibitor that targets gamma-secretase, an intramembrane aspartyl protease complex involved in the cleavage of various transmembrane proteins, including amyloid precursor protein and Notch . This compound has garnered significant interest due to its potential therapeutic applications in treating Alzheimer’s disease and certain cancers .
Applications De Recherche Scientifique
Gamma-Secretase Inhibitor XVI has a wide range of scientific research applications, including:
Mécanisme D'action
Mode of Action
Gamma-Secretase Inhibitor XVI is a cell-permeable inhibitor that prevents early Aβ oligomerization by selectively blocking the formation of Aβ dimers and trimers . It inhibits the activity of gamma-secretase, thereby preventing the cleavage of its substrates . By inhibiting gamma-secretase, the compound interferes with the production of Aβ peptides, which are integral to the “amyloid hypothesis” of Alzheimer’s disease .
Biochemical Pathways
The inhibition of gamma-secretase by this compound affects the amyloidogenic pathway, which leads to the accumulation of Aβ peptides. This accumulation is believed to trigger a cascade of pathological events, including the formation of neurofibrillary tangles and inflammatory responses, leading to widespread neurodegeneration and ultimately Alzheimer’s disease .
Pharmacokinetics
For instance, nirogacestat, another gamma-secretase inhibitor, has been found to increase the exposure of CYP3A substrates .
Result of Action
The inhibition of gamma-secretase by this compound results in a decrease in the production of Aβ peptides . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy due to potential drug-drug interactions . Furthermore, the physiological environment, such as the state of the disease and individual patient characteristics, can also impact the compound’s action, efficacy, and stability .
Orientations Futures
Gamma-Secretase inhibitors have been tested to treat non–small-cell lung cancer (NSCLC) in preclinical and clinical trials . Although they elicit a response in some tumors as single agents and sensitize NSCLC to cytotoxic and targeted therapies, they have not yet been approved for NSCLC therapy . The need for additional therapies, focusing on gamma-Secretase inhibitors, is discussed . It is proposed that Notch pathway mutations may not always be the intended target for gamma-Secretase inhibitors and that other targets may serve as better biomarkers .
Analyse Biochimique
Biochemical Properties
Gamma-Secretase Inhibitor XVI plays a crucial role in biochemical reactions by inhibiting the activity of the gamma-secretase enzyme complex. This enzyme complex is responsible for the proteolytic cleavage of several important substrates, including amyloid precursor protein and Notch receptors. By inhibiting gamma-secretase, this compound prevents the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, the inhibition of Notch receptor cleavage by this compound affects cell differentiation and proliferation, making it a potential therapeutic agent for certain cancers .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, the inhibition of gamma-secretase by this compound reduces the production of amyloid-beta peptides, thereby potentially mitigating the neurotoxic effects associated with Alzheimer’s disease. In cancer cells, the inhibition of Notch signaling by this compound can lead to reduced cell proliferation and increased apoptosis. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the gamma-secretase enzyme complex, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of substrates such as amyloid precursor protein and Notch receptors. By blocking the formation of amyloid-beta peptides, this compound reduces the neurotoxic effects associated with Alzheimer’s disease. Additionally, the inhibition of Notch receptor cleavage disrupts Notch signaling, leading to altered cell differentiation and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of gamma-secretase activity, resulting in reduced amyloid-beta production and altered Notch signaling. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit gamma-secretase activity without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including gastrointestinal disturbances and immunosuppression. Understanding the dosage effects of this compound is essential for determining its therapeutic window and optimizing its use in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of amyloid precursor protein and Notch receptors. This compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By inhibiting gamma-secretase, this compound alters the processing of amyloid precursor protein and Notch receptors, leading to changes in the levels of their respective metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of this compound can influence its effectiveness in inhibiting gamma-secretase activity and modulating cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its ability to inhibit gamma-secretase and modulate cellular processes, further highlighting its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Secretase Inhibitor XVI typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Secretase Inhibitor XVI undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to gamma-Secretase Inhibitor XVI include:
Semagacestat: Another gamma-secretase inhibitor that has been studied for its potential in treating Alzheimer’s disease.
Avagacestat: A gamma-secretase inhibitor with a different binding profile and selectivity.
L685,458: A transition state analog inhibitor of gamma-secretase.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for gamma-secretase, which allows for targeted inhibition of the enzyme without affecting other proteases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPDRNSTUYCSQC-SGTLLEGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440198 | |
| Record name | gamma-Secretase Inhibitor XVI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208255-51-0 | |
| Record name | gamma-Secretase Inhibitor XVI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


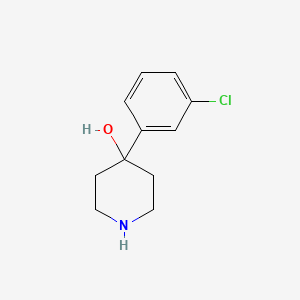
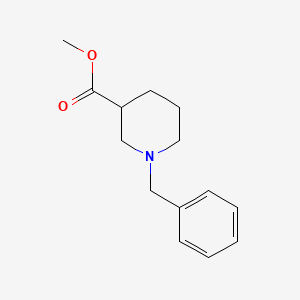
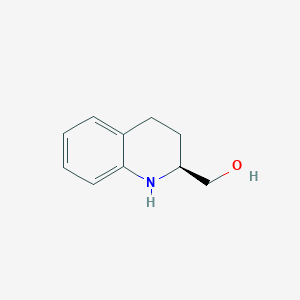
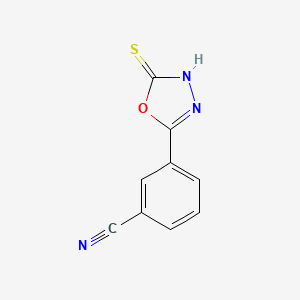
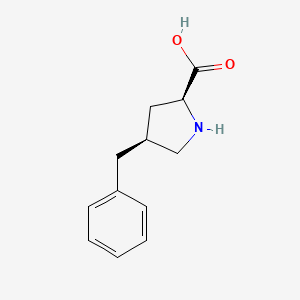
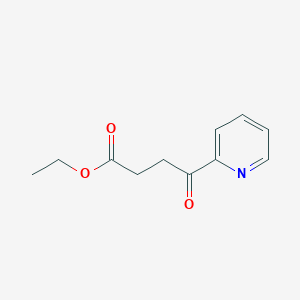
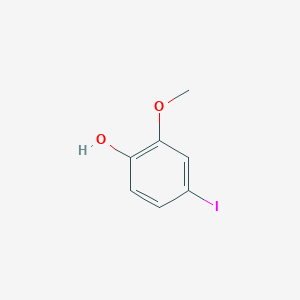
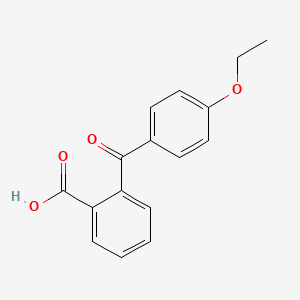
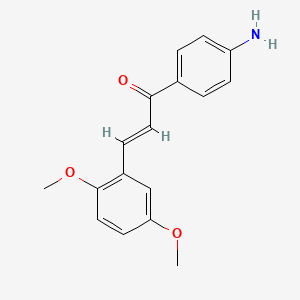
![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)
